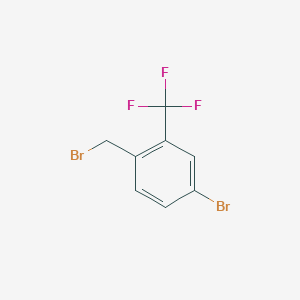

4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIYLQNLZYNVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697373 | |

| Record name | 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335013-18-8 | |

| Record name | 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. The trifluoromethyl group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] This guide delves into the technical intricacies of a valuable, yet nuanced, building block: 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene (CAS Number: 335013-18-8). This trifluoromethylated benzyl bromide serves as a critical intermediate for the synthesis of a diverse array of complex molecular architectures, offering a reactive handle for nucleophilic substitution and a scaffold for further functionalization. This document aims to provide a comprehensive resource for researchers, elucidating the compound's properties, synthesis, reactivity, and applications, thereby empowering its effective utilization in the laboratory.

Physicochemical Properties and Structural Elucidation

This compound is a disubstituted toluene derivative with the molecular formula C₈H₅Br₂F₃.[2][3] Its structure is characterized by a benzene ring substituted with a bromine atom, a bromomethyl group, and a trifluoromethyl group. The interplay of these functional groups dictates its chemical behavior and synthetic utility.

| Property | Value | Source |

| CAS Number | 335013-18-8 | [2][3] |

| Molecular Formula | C₈H₅Br₂F₃ | [2][3] |

| Molecular Weight | 317.93 g/mol | [2][3] |

| Appearance | Likely a solid or liquid | N/A |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

Synthesis of this compound: A Mechanistic Approach

The most logical and established method for the synthesis of this compound is the free-radical bromination of its precursor, 4-bromo-2-(trifluoromethyl)toluene. This reaction selectively targets the benzylic protons of the methyl group, leaving the aromatic ring intact.

The Underlying Chemistry: Free-Radical Chain Reaction

The reaction proceeds via a classic free-radical chain mechanism, which can be dissected into three key stages: initiation, propagation, and termination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or exposure to UV light. This generates highly reactive radicals.

-

Propagation: A bromine radical, often generated from a source like N-bromosuccinimide (NBS), abstracts a hydrogen atom from the benzylic position of 4-bromo-2-(trifluoromethyl)toluene. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. The trifluoromethyl group, being strongly electron-withdrawing, can influence the stability of this radical intermediate. The newly formed benzyl radical then reacts with a bromine source (e.g., Br₂ or NBS) to yield the desired product and a new bromine radical, which continues the chain reaction.

-

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species.

References

Spectral data (NMR, IR, MS) of "4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene"

An In-depth Technical Guide to the Spectral Analysis of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of intermediates is paramount for ensuring reaction success, purity, and the validity of downstream applications. This compound is a polysubstituted aromatic compound that serves as a versatile building block, incorporating three distinct functionalities: a trifluoromethyl group, a bromine atom, and a benzylic bromide. Each of these groups imparts unique reactivity and possesses characteristic spectral signatures.

This technical guide provides a comprehensive analysis of the expected spectral data for this compound. As experimental spectra for this specific compound are not aggregated in public databases, this document synthesizes data from analogous structures and first principles of spectroscopy to present a robust, predictive framework for its characterization. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the spectral output.

Molecular Structure and Spectroscopic Implications

The subject molecule's structure is foundational to interpreting its spectra. The benzene ring is substituted with three groups:

-

-CF₃ (Trifluoromethyl): A potent electron-withdrawing group via induction, which will significantly deshield adjacent nuclei in NMR and produce intense, characteristic C-F stretching bands in IR.

-

-Br (Bromo): An electronegative, electron-withdrawing group that also deshields adjacent nuclei. Its isotopic nature is a key identifier in mass spectrometry.

-

-CH₂Br (Bromomethyl): A reactive functional group whose benzylic protons have a characteristic chemical shift in ¹H NMR. The C-Br bond has a specific IR absorption frequency.

These substituents create a unique electronic environment and a distinct substitution pattern on the aromatic ring, which will be systematically explored through the following spectroscopic techniques.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to exhibit four distinct signals: one singlet for the benzylic protons and three signals for the aromatic protons.

***```dot graph NMR_Structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis]; graph [bgcolor="#FFFFFF", size="6,4!"];

// Define nodes for atoms C1 [label="C", pos="0,1.2!"]; C2 [label="C", pos="-1.04,0.6!"]; C3 [label="C", pos="-1.04,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.04,-0.6!"]; C6 [label="C", pos="1.04,0.6!"];

// Substituents CH2Br_C [label="C", pos="0,2.4!"]; CH2Br_H1 [label="H", pos="-0.5,3.0!"]; CH2Br_H2 [label="H", pos="0.5,3.0!"]; CH2Br_Br [label="Br", pos="0,3.6!"]; CF3_C [label="C", pos="-2.2,1.2!"]; CF3_F1 [label="F", pos="-2.8,0.6!"]; CF3_F2 [label="F", pos="-2.8,1.8!"]; CF3_F3 [label="F", pos="-2.0,2.0!"]; Br_atom [label="Br", pos="0,-2.4!"];

// Aromatic Protons H3 [label="H", pos="-1.9,-1.1!"]; H5 [label="H", pos="1.9,-1.1!"]; H6 [label="H", pos="1.9,1.1!"];

// Benzene Ring Bonds edge [style=solid, color="#202124"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- CH2Br_C; CH2Br_C -- CH2Br_H1; CH2Br_C -- CH2Br_H2; CH2Br_C -- CH2Br_Br; C2 -- CF3_C; CF3_C -- CF3_F1; CF3_C -- CF3_F2; CF3_C -- CF3_F3; C4 -- Br_atom; C3 -- H3; C5 -- H5; C6 -- H6;

// Double bonds (approximated) C1 -- C2 [label="", len=1.4]; C3 -- C4 [label="", len=1.4]; C5 -- C6 [label="", len=1.4]; }

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene

Abstract: This technical guide provides a comprehensive analysis of the reactivity profile of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene, a versatile trifunctional building block in modern organic synthesis. The document elucidates the distinct reactivity of the benzylic bromide and the aryl bromide moieties, influenced by the electron-withdrawing trifluoromethyl group. Key transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, are discussed in detail, supported by mechanistic insights and established experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.

Introduction: Structural Features and Synthetic Potential

This compound (CAS No. 335013-18-8) is a halogenated aromatic compound characterized by three key functional groups: a benzylic bromide, an aryl bromide, and a trifluoromethyl group attached to the benzene ring.[1][2] This unique combination of functionalities imparts a distinct and predictable reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

The reactivity of this molecule is governed by the interplay of these groups:

-

Benzylic Bromide (-CH₂Br): This is the most reactive site on the molecule, highly susceptible to nucleophilic substitution reactions (Sₙ2). The proximity to the benzene ring stabilizes the transition state, facilitating displacement of the bromide ion.

-

Aryl Bromide (Ar-Br): The bromine atom attached directly to the aromatic ring is significantly less reactive towards classical nucleophilic substitution but is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions.

-

Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group influences the electronic properties of the benzene ring, affecting the reactivity of both the benzylic and aryl bromide. It enhances the electrophilicity of the benzylic carbon and modifies the oxidative addition step in cross-coupling reactions.

The differential reactivity of the benzylic and aryl bromides allows for selective, stepwise functionalization, a critical aspect for the efficient construction of complex molecular architectures.[3]

Nucleophilic Substitution at the Benzylic Position

The primary and most facile transformation involving this compound is the nucleophilic substitution at the benzylic carbon. This reaction typically proceeds via an Sₙ2 mechanism, where a nucleophile attacks the electrophilic methylene carbon, displacing the bromide leaving group.

Causality Behind Experimental Choices: The choice of solvent and base is critical for achieving high yields and minimizing side reactions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are often preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity. A weak, non-nucleophilic base is often employed to neutralize any acid generated during the reaction, preventing potential side reactions.

Typical Nucleophiles:

-

O-Nucleophiles: Alcohols and phenols can be used to form ethers.

-

N-Nucleophiles: Amines (primary and secondary) readily displace the benzylic bromide to form the corresponding benzylamines.

-

S-Nucleophiles: Thiols are excellent nucleophiles for this transformation, leading to the formation of thioethers.

-

C-Nucleophiles: Cyanide and enolates can be used to form new carbon-carbon bonds.

Experimental Protocol: Synthesis of a Benzylamine Derivative

Objective: To illustrate a typical nucleophilic substitution reaction at the benzylic position.

Materials:

-

This compound

-

A primary or secondary amine (e.g., morpholine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add the amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired benzylamine product.

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide

The aryl bromide functionality of this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions.[4] The key to successful transformations is the chemoselective activation of the aryl C-Br bond in the presence of the more reactive benzylic C-Br bond. This is typically achieved by careful selection of the catalyst, ligands, and reaction conditions.[3]

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new C(sp²)-C(sp²) bond.[3]

-

Heck Coupling: This reaction forms a new C-C bond by coupling the aryl bromide with an alkene.[5]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling the aryl bromide with an amine.[3]

-

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne.[3]

Causality Behind Experimental Choices: The choice of the palladium catalyst and ligand is paramount in controlling the chemoselectivity and efficiency of the cross-coupling reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the aryl bromide to the palladium center while minimizing reactions at the benzylic bromide. The base plays a crucial role in the transmetalation step (in Suzuki coupling) or in regenerating the active catalyst.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Objective: To selectively form a biaryl structure via Suzuki-Miyaura coupling at the aryl bromide position.

Materials:

-

This compound

-

An arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., tricyclohexylphosphine tetrafluoroborate - PCy₃·HBF₄)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene

-

Water

Procedure:

-

In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)₂ (0.002 eq), PCy₃·HBF₄ (0.004 eq), and Cs₂CO₃ (2.0 eq).[3]

-

Add toluene and water to the tube.[3]

-

Seal the tube and heat the reaction mixture in a preheated oil bath at 80°C for 2 hours.[3]

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.[3]

-

Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

Sequential Functionalization Strategy

The differential reactivity of the benzylic and aryl bromides allows for a powerful sequential functionalization strategy. This approach enables the synthesis of highly complex and diverse molecular scaffolds from a single starting material.

Logical Workflow for Sequential Reactions:

-

Step 1: Nucleophilic Substitution: The more reactive benzylic bromide is first targeted with a suitable nucleophile under mild conditions.

-

Step 2: Cross-Coupling Reaction: The resulting product, now containing a modified side chain and the intact aryl bromide, is subjected to a palladium-catalyzed cross-coupling reaction to functionalize the aromatic ring.

This stepwise approach provides precise control over the introduction of different functional groups at specific positions.[3]

Influence of the Trifluoromethyl Group

The trifluoromethyl group plays a significant role in modulating the reactivity of the molecule. Its strong electron-withdrawing nature:

-

Increases the electrophilicity of the benzylic carbon , making it more susceptible to nucleophilic attack.

-

Influences the electronic density of the aromatic ring , which can affect the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.

-

Can impart desirable physicochemical properties in the final products, such as increased lipophilicity and metabolic stability, which is particularly relevant in drug discovery.

The presence of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[6]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 335013-18-8 | [1] |

| Molecular Formula | C₈H₅Br₂F₃ | [1] |

| Molecular Weight | 317.93 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Purity | ≥97% | [2] |

Visualizations

Diagram 1: Reactivity Profile of this compound

Caption: Dual reactivity pathways of the title compound.

Diagram 2: Sequential Functionalization Workflow

Caption: Stepwise synthesis utilizing differential reactivity.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its predictable and chemoselective reactivity, stemming from the distinct electronic and steric environments of its two carbon-bromine bonds, allows for the controlled and sequential introduction of a wide range of functional groups. The insights and protocols presented in this guide are intended to empower researchers to effectively utilize this compound in the design and execution of innovative synthetic strategies for the development of novel pharmaceuticals and advanced materials.

References

- 1. This compound - CAS:335013-18-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. This compound 97% | CAS: 335013-18-8 | AChemBlock [achemblock.com]

- 3. benchchem.com [benchchem.com]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]

- 6. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

"4-Bromo-2-(trifluoromethyl)benzyl bromide" alternative names and synonyms

An In-depth Technical Guide to 4-(Trifluoromethyl)benzyl Bromide

Disclaimer: Initial searches for "4-Bromo-2-(trifluoromethyl)benzyl bromide" did not yield specific information on this compound, suggesting it may be a novel or less-documented chemical. This guide will therefore focus on the closely related and widely used reagent, 4-(Trifluoromethyl)benzyl bromide . The structural similarity and the availability of extensive data for this compound make it a relevant and valuable subject for researchers, scientists, and drug development professionals.

Introduction

4-(Trifluoromethyl)benzyl bromide is a versatile building block in organic synthesis, prized for its ability to introduce the trifluoromethylphenyl moiety into a wide range of molecules. The presence of the trifluoromethyl group (-CF3) significantly influences the electronic properties and lipophilicity of the target compounds, often enhancing their metabolic stability and biological activity. This makes it a favored reagent in the development of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical identity, properties, applications, and safe handling procedures.

Chemical Identity: Nomenclature and Synonyms

A clear understanding of a chemical's nomenclature is crucial for accurate literature searches and procurement. 4-(Trifluoromethyl)benzyl bromide is known by several alternative names and synonyms.

Systematic and Common Names:

-

IUPAC Name: 1-(bromomethyl)-4-(trifluoromethyl)benzene[1]

-

Common Synonyms:

Physicochemical Properties

The physical and chemical properties of 4-(Trifluoromethyl)benzyl bromide are summarized in the table below. These properties are essential for designing experimental setups and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 402-49-3 | [1][3][4] |

| Molecular Formula | C8H6BrF3 | [1] |

| Molecular Weight | 239.03 g/mol | [3][4][5] |

| Appearance | White to light yellow crystalline solid or powder | [1] |

| Melting Point | 29-33 °C (lit.) | [3][5] |

| Boiling Point | 65-69 °C at 5 mm Hg (lit.) | [3][5] |

| Density | 1.546 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index | n20/D 1.484 (lit.) | [3][5] |

| Solubility | Insoluble in water. Soluble in chloroform and methanol. | [5] |

| Storage | Store under inert gas (nitrogen or argon) at 2–8 °C. |

Applications in Organic Synthesis

4-(Trifluoromethyl)benzyl bromide is a valuable reagent in organic synthesis, primarily used for the introduction of the 4-(trifluoromethyl)benzyl group. This moiety can impart desirable properties to the target molecule, such as increased lipophilicity and metabolic stability.

Key Applications:

-

Synthesis of Antiviral Agents: It is used in the synthesis of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles, which have shown antiviral activities.[5]

-

Hepatitis C Virus (HCV) Inhibitors: This compound is a building block for 2-[(4-diarylmethoxy)phenyl]benzimidazoles, which are potent inhibitors of the HCV NS5B polymerase.[5]

-

General Synthetic Intermediate: It can be used to produce compounds like p-trifluoromethylbenzyl phenyl sulfide.[5]

Experimental Protocol: Synthesis of p-Trifluoromethylbenzyl Phenyl Sulfide

This protocol is an illustrative example of a typical nucleophilic substitution reaction using 4-(Trifluoromethyl)benzyl bromide.

Materials:

-

4-(Trifluoromethyl)benzyl bromide

-

Thiophenol

-

Potassium carbonate

-

Acetone

-

Stirring plate and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve thiophenol (1.0 equivalent) and 4-(Trifluoromethyl)benzyl bromide (1.0 equivalent) in acetone.

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetone.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain p-trifluoromethylbenzyl phenyl sulfide.

Safety and Handling

4-(Trifluoromethyl)benzyl bromide is a corrosive and lachrymatory compound, requiring careful handling in a well-ventilated fume hood.[5]

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H290: May be corrosive to metals.

Precautionary Statements:

-

P260: Do not breathe dusts or mists.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Visualizations

Synthetic Pathway Diagram

Caption: Synthesis of p-Trifluoromethylbenzyl Phenyl Sulfide.

Safe Handling Workflow

Caption: Safe Handling Workflow for Corrosive Reagents.

References

A Comprehensive Technical Guide to 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene for Advanced Research and Development

This in-depth technical guide is designed for researchers, medicinal chemists, and professionals in drug development and materials science. It provides a thorough examination of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene (CAS No. 335013-18-8), a versatile building block with significant potential in the synthesis of complex molecular architectures. This document goes beyond a simple product data sheet, offering insights into its synthesis, reactivity, commercial availability, and applications, with a focus on empowering scientific innovation.

Core Molecular Attributes and Physicochemical Profile

This compound is a trifunctional aromatic compound, featuring a bromine substituent on the aromatic ring, a reactive bromomethyl (benzyl bromide) group, and an electron-withdrawing trifluoromethyl group. This unique combination of functionalities makes it a highly valuable intermediate in multi-step organic synthesis.

Table 1: Key Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 335013-18-8 | Sunway Pharm Ltd.[1] |

| Molecular Formula | C₈H₅Br₂F₃ | Sunway Pharm Ltd.[1] |

| Molecular Weight | 317.93 g/mol | Sunway Pharm Ltd.[1] |

| IUPAC Name | This compound | |

| Synonyms | 4-Bromo-2-(trifluoromethyl)benzyl bromide | Sunway Pharm Ltd.[1] |

| Physical State | Likely a solid at room temperature | Inferred from similar structures |

| Melting Point | Not available in searched literature. | |

| Boiling Point | Not available in searched literature. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. | Based on general properties of similar halogenated aromatic compounds. |

Synthesis and Manufacturing Landscape

Proposed Synthetic Pathway

The synthesis is a two-step process starting from commercially available 2-bromo-5-methylaniline.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocol (Representative)

The following is a representative protocol for the second step, the Wohl-Ziegler bromination, based on general procedures for benzylic bromination.[2]

Step 1: Synthesis of 4-Bromo-1-methyl-2-(trifluoromethyl)benzene (Precursor)

The precursor, 4-bromo-1-methyl-2-(trifluoromethyl)benzene, can be synthesized from 2-bromo-5-methylaniline via a Sandmeyer-type reaction to introduce the trifluoromethyl group. This involves diazotization of the aniline followed by reaction with a trifluoromethyl source.

Step 2: Radical Bromination of 4-Bromo-1-methyl-2-(trifluoromethyl)benzene

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1-methyl-2-(trifluoromethyl)benzene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or a more environmentally benign alternative like cyclohexane.

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN, 0.02-0.05 eq.).

-

Reaction Conditions: Heat the mixture to reflux. The reaction can be initiated and accelerated by irradiation with a UV lamp or a standard incandescent light bulb.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide (a byproduct) is observed floating on the surface of the reaction mixture.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired this compound.

Reactivity and Chemical Behavior

The synthetic utility of this compound stems from the differential reactivity of its functional groups.

Figure 2: Reactivity map of this compound.

-

Bromomethyl Group: This benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This makes it an excellent reagent for introducing the 4-bromo-2-(trifluoromethyl)benzyl moiety into a target molecule.

-

Aryl Bromide: The bromine atom on the aromatic ring is significantly less reactive towards nucleophilic substitution. However, it is an ideal handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the formation of C-C, C-N, and C-O bonds at this position.

-

Trifluoromethyl Group: The -CF₃ group is strongly electron-withdrawing and chemically robust. It significantly influences the electronic properties of the benzene ring, making the aryl bromide more susceptible to certain cross-coupling reactions. In a pharmaceutical context, the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers, typically on an R&D scale. Purity levels are generally offered at 97% or higher.

Table 2: Selected Commercial Suppliers

| Supplier | Purity | Available Quantities |

| Sunway Pharm Ltd. | ≥97% | 100mg, 250mg, 1g, 5g, 10g, 25g |

| BLDpharm | ≥97% | Inquire for details |

| Advanced ChemBlocks | ≥97% | Inquire for details |

| CP Lab Safety | min 98% | 1g |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for current information.

Applications in Research and Development

The trifunctional nature of this reagent makes it a valuable tool in several areas of chemical research, most notably in medicinal chemistry and the development of chemical probes.

Synthesis of Pharmaceutical Intermediates

A key application of this compound is as an alkylating agent in the synthesis of complex organic molecules. A patent for novel glucocorticoid receptor antagonists (EP 2411365 B1) describes the use of this compound to alkylate a phenolic oxygen, demonstrating its utility in building drug-like scaffolds.[2] In this context, the bromomethyl group serves as the reactive handle for attaching the substituted benzyl moiety to a core structure.

Building Block for PROTACs and Targeted Protein Degraders

While not explicitly documented in the searched literature for this specific molecule, its structural motifs are highly relevant to the field of targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They typically consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The reactive bromomethyl group of this compound is ideal for incorporation into the linker or for attaching to a core scaffold during PROTAC synthesis. The trifluoromethyl and bromo substituents can be used to tune the physicochemical properties and provide a handle for further diversification.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. While specific spectral data for this compound is not available in the public domain, the following techniques are standard for its analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the benzylic -CH₂Br protons (likely in the range of 4.5-4.8 ppm) and multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring.

-

¹³C NMR: Will show characteristic signals for the -CH₂Br carbon, the aromatic carbons (with splitting for those coupled to fluorine), and the quartet for the -CF₃ carbon.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

-

-

Mass Spectrometry (MS): GC-MS is a suitable technique for analyzing this compound. The mass spectrum would show a characteristic isotopic pattern for the two bromine atoms, aiding in its identification.

-

Chromatography:

-

Gas Chromatography (GC): Can be used to assess purity, with appropriate columns for halogenated aromatic compounds.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile/water or methanol/water would be a standard method for purity determination.

-

Safety, Handling, and Storage

As with all benzyl bromides, this compound should be handled with care in a well-ventilated fume hood.

-

Hazards: This compound is expected to be a lachrymator and corrosive. It can cause severe skin burns and eye damage. It is also likely to be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents and bases.

Conclusion

This compound is a strategically important building block for organic synthesis. Its three distinct functional groups offer a versatile platform for constructing complex molecules with applications in medicinal chemistry and materials science. While detailed experimental data in the public literature is sparse, its synthesis and reactivity are well-understood based on fundamental organic chemistry principles. This guide provides a solid foundation for researchers and developers to leverage the synthetic potential of this valuable compound.

References

The Strategic Integration of Trifluoromethylated Building Blocks in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties—including metabolic stability, lipophilicity, and binding affinity—has rendered trifluoromethylated building blocks indispensable in the design of novel therapeutics and functional materials. This guide provides an in-depth technical overview of the synthesis, properties, and applications of key trifluoromethylated building blocks. We will explore the mechanistic underpinnings of various trifluoromethylation strategies, offer detailed experimental protocols for the use of prominent reagents, and present a comparative analysis to inform rational synthetic planning. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of trifluoromethylated motifs in their work.

The Trifluoromethyl Group: A Privileged Motif in Drug Discovery

The trifluoromethyl group's prevalence in pharmaceuticals is a testament to its ability to favorably modulate a molecule's properties.[1][2][3][4] Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-target interactions.[2] Furthermore, the high metabolic stability of the C-F bond often leads to an increased in vivo half-life of drug candidates.[2] The lipophilicity conferred by the CF₃ group can enhance membrane permeability and bioavailability.[2] These attributes collectively contribute to the development of more potent and effective therapeutic agents.

Mechanistic Approaches to Trifluoromethylation

The introduction of a trifluoromethyl group can be broadly categorized into three mechanistic pathways: electrophilic, nucleophilic, and radical trifluoromethylation. The choice of method is dictated by the substrate, desired bond formation, and functional group compatibility.

Electrophilic Trifluoromethylation

Electrophilic trifluoromethylating reagents are particularly useful for the trifluoromethylation of a wide range of nucleophiles, including enolates, carbanions, and electron-rich aromatic systems. Prominent examples include the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.[5]

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation often employs reagents that can deliver a trifluoromethyl anion (CF₃⁻) or its synthetic equivalent. The Ruppert-Prakash reagent (TMSCF₃) is a widely used example, requiring activation by a nucleophilic catalyst to generate the reactive trifluoromethyl anion.[6][7]

Radical Trifluoromethylation

Radical trifluoromethylation has emerged as a powerful strategy, particularly for the functionalization of C-H bonds and unsaturated systems. These methods typically involve the generation of the trifluoromethyl radical (•CF₃) from a suitable precursor, such as the Langlois reagent (NaSO₂CF₃).[8][9]

Key Trifluoromethylating Reagents: A Comparative Overview and Experimental Protocols

A diverse array of reagents has been developed for the introduction of the trifluoromethyl group. The following section provides a comparative overview of some of the most widely used reagents, along with detailed experimental protocols for their application.

Togni Reagents (Electrophilic)

Togni reagents are hypervalent iodine compounds that serve as effective electrophilic trifluoromethylating agents.[10] They are known for their bench-top stability and broad substrate scope.

Table 1: Comparison of Key Trifluoromethylating Reagents

| Reagent Class | Key Examples | Typical Substrates | Advantages | Limitations |

| Hypervalent Iodine | Togni Reagent I & II | β-ketoesters, indoles, phenols, alkynes | Bench-stable, commercially available, broad substrate scope. | Can be more expensive than other options. |

| Sulfonium Salts | Umemoto Reagents | β-ketoesters, silyl enol ethers, arenes | Highly reactive, effective for a wide range of nucleophiles. | Can require harsher conditions; some derivatives are less stable. |

| Organosilicon | Ruppert-Prakash Reagent | Aldehydes, ketones, imines | Versatile, widely used for nucleophilic trifluoromethylation. | Requires activation by a nucleophilic initiator; moisture-sensitive. |

| Sulfinate Salt | Langlois Reagent | Arenes, heterocycles, alkenes | Inexpensive, stable solid, generates •CF₃ for radical reactions. | Often requires an oxidant and sometimes a metal catalyst. |

This protocol describes the one-pot synthesis of a β-trifluoromethylated 2H-azirine from an enamine.[11]

-

To a solution of the enamine substrate (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL), add Togni reagent I (1.2 mmol) and copper(I) iodide (CuI, 0.2 mmol) at room temperature.

-

Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon complete consumption of the starting material, add iodosobenzene (PhIO, 1.5 mmol) to the mixture and maintain the temperature at 60 °C.

-

After the intermediate is fully consumed (as indicated by TLC), cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (30 mL).

-

Extract the mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous sodium chloride (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the desired trifluoromethylated 2H-azirine.

Umemoto Reagents (Electrophilic)

Umemoto reagents are powerful electrophilic trifluoromethylating agents based on a dibenzothiophenium salt scaffold.[12][13] Their reactivity can be tuned by modifying the substituents on the dibenzothiophene core.

This protocol describes the difunctionalization of styrenes using an Umemoto reagent as the CF₃ source under photoredox catalysis.[14]

-

In a reaction vessel, combine the styrene derivative (0.2 mmol), Umemoto's reagent (0.3 mmol), and the photoredox catalyst (e.g., [Ru(bpy)₃]Cl₂, 1-5 mol%) in anhydrous acetonitrile (2 mL).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until completion as monitored by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired aryl-trifluoromethylated product.

Ruppert-Prakash Reagent (Nucleophilic)

The Ruppert-Prakash reagent (TMSCF₃) is a versatile nucleophilic trifluoromethylating agent that is widely used for the trifluoromethylation of carbonyl compounds and imines.[6][7]

This protocol describes the asymmetric synthesis of α-trifluoromethylamines.[6]

-

To a solution of the chiral N-tert-butanesulfinyl imine (0.5 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) at -78 °C under an inert atmosphere, add the Ruppert-Prakash reagent (0.75 mmol).

-

Add a catalytic amount of a fluoride source (e.g., tetrabutylammonium fluoride, 0.05 mmol) dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated amine.

Langlois Reagent (Radical)

The Langlois reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) is an inexpensive and stable solid that serves as a precursor to the trifluoromethyl radical (•CF₃) upon oxidation.[8] It is widely used in radical trifluoromethylation reactions of arenes and heterocycles.[15][16]

This protocol describes a mild and practical method for the trifluoromethylation of arylboronic acids.[17]

-

To a mixture of the arylboronic acid (0.5 mmol), Langlois reagent (1.0 mmol), and copper(I) iodide (CuI, 0.1 mmol) in a suitable solvent (e.g., a mixture of dichloromethane and water, 1:1, 4 mL), add tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol) at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours under an air atmosphere.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the trifluoromethylated arene.

Essential Trifluoromethylated Building Blocks in Synthesis

Beyond the reagents used for direct trifluoromethylation, a number of stable, commercially available trifluoromethylated compounds serve as versatile building blocks for the synthesis of more complex molecules.

Trifluoroacetic Acid and Trifluoroacetic Anhydride

Trifluoroacetic acid (TFA) is a strong, volatile acid widely used as a reagent, catalyst, and solvent in organic synthesis.[18] Its anhydride, trifluoroacetic anhydride (TFAA), is a powerful acylating and dehydrating agent.[18][19][20][21][22] TFAA is particularly useful for introducing the trifluoroacetyl group and for promoting various condensation and cyclization reactions.[18][19][20]

Trifluoromethylated Anilines

Trifluoromethylated anilines are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group influences the nucleophilicity of the amino group and the reactivity of the aromatic ring, enabling a wide range of synthetic transformations.

Trifluoromethylated Heterocycles

The direct synthesis of trifluoromethylated heterocycles, such as indoles and pyrimidines, is of great interest due to their prevalence in biologically active compounds.[23][24][25][26][27] The development of methods for the late-stage trifluoromethylation of heterocyclic cores is a particularly active area of research.[15] Trifluoromethylated pyrimidine derivatives, for example, have shown promising antifungal, insecticidal, and anticancer activities.[1][2][3][4][28]

2-Bromo-3,3,3-trifluoropropene (BTP)

2-Bromo-3,3,3-trifluoropropene is a versatile building block used in the synthesis of a variety of trifluoromethyl-containing compounds.[29][30][31][32] It can act as a radical acceptor, enabling the synthesis of secondary trifluoromethylated alkyl bromides.[32]

Conclusion and Future Outlook

The development of novel and efficient methods for the introduction of trifluoromethyl groups and the synthesis of new trifluoromethylated building blocks remains a vibrant and highly competitive area of research. The demand for these compounds in drug discovery and materials science will continue to drive innovation in this field. Future efforts will likely focus on the development of more sustainable and cost-effective trifluoromethylation strategies, as well as the exploration of new applications for this uniquely valuable functional group. The strategic use of trifluoromethylated building blocks will undoubtedly continue to play a pivotal role in the advancement of chemical synthesis and the creation of new molecules with enhanced properties and functions.

References

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 8. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. One pot and selective intermolecular aryl- and heteroaryl-trifluoromethylation of alkenes by photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ccspublishing.org.cn [ccspublishing.org.cn]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 19. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 20. nbinno.com [nbinno.com]

- 21. Trifluoroacetic Anhydride (TFAA) [commonorganicchemistry.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 26. Metal-free oxidative trifluoromethylation of indoles with CF 3 SO 2 Na on the C2 position - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07785E [pubs.rsc.org]

- 27. N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 29. Page loading... [guidechem.com]

- 30. CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents [patents.google.com]

- 31. 2-BROMO-3,3,3-TRIFLUOROPROPENE | 1514-82-5 [chemicalbook.com]

- 32. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

Solubility of "4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene" in common organic solvents

An In-depth Technical Guide to the Solubility of 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene in Common Organic Solvents

Abstract

Introduction: Understanding the Molecule

This compound is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its utility in synthesis is critically dependent on its solubility in various reaction media. This guide aims to bridge the knowledge gap regarding its solubility profile.

Molecular Structure:

-

Benzene Core: A nonpolar, aromatic ring.

-

Bromo (-Br) and Bromomethyl (-CH₂Br) Groups: These halogenated substituents increase the molecular weight and introduce some polarity, though they are generally considered nonpolar to weakly polar.

-

Trifluoromethyl (-CF₃) Group: A highly electronegative group that can influence the electronic properties of the benzene ring and participate in dipole-dipole interactions.

The overall molecule can be characterized as largely nonpolar to weakly polar, a key factor in predicting its solubility.

Predictive Analysis of Solubility: The "Like Dissolves Like" Principle

The adage "like dissolves like" is the cornerstone of solubility prediction.[1][2] This principle states that substances with similar polarities are more likely to be soluble in one another.

Predicted Solubility Profile

Based on the molecular structure of this compound, we can predict its solubility in various classes of organic solvents:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): High solubility is expected. The nonpolar benzene ring and the halogenated substituents should interact favorably with the nonpolar solvent molecules through van der Waals forces.

-

Weakly Polar Aprotic Solvents (e.g., Dichloromethane, Diethyl Ether, Ethyl Acetate): Good to moderate solubility is anticipated. The weak polarity of the C-Br and C-F bonds will allow for dipole-dipole interactions with these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Moderate to low solubility is predicted. While these solvents have strong dipoles, the largely nonpolar nature of the solute may limit miscibility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Very low to negligible solubility is expected. The inability of this compound to form hydrogen bonds will significantly hinder its dissolution in protic solvents like water and alcohols.[2][3]

Factors Influencing Solubility

Several factors beyond simple polarity can influence the solubility of this compound:

-

Molecular Size: Larger molecules can be more difficult to solvate.[4]

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[4]

-

Crystalline Structure: For solid compounds, the energy required to break the crystal lattice (lattice energy) will affect solubility.

The logical relationship for predicting solubility is visualized in the following diagram:

Caption: Predictive solubility workflow for the target compound.

Experimental Determination of Solubility

To obtain quantitative and qualitative solubility data, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide reliable results.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., hexane, toluene, dichloromethane, acetone, ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC or GC-MS for quantitative analysis (optional)

-

Glass vials with screw caps

-

Pipettes and syringes

Qualitative Solubility Determination (Rapid Screening)

This method provides a quick assessment of solubility.

Protocol:

-

Preparation: Add approximately 10 mg of this compound to a small glass vial.

-

Solvent Addition: Add the selected solvent dropwise (e.g., 0.1 mL increments) while continuously agitating the mixture using a vortex mixer.[5]

-

Observation: Visually inspect the vial for the complete dissolution of the solid.

-

Classification:

-

Soluble: Complete dissolution in < 1 mL of solvent.

-

Slightly Soluble: Partial dissolution or requiring > 1 mL of solvent for complete dissolution.

-

Insoluble: No visible dissolution.

-

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining equilibrium solubility.[4]

Protocol:

-

Sample Preparation: Prepare supersaturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed vials.

-

Equilibration: Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant.

-

Analysis: Analyze the concentration of the solute in the aliquot using a suitable analytical technique such as HPLC or GC-MS. A pre-established calibration curve will be necessary for accurate quantification.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

The experimental workflow is illustrated below:

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Utilizing 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene

Introduction: A Versatile Building Block for Complex Molecules

4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene is a key trifunctional building block in modern organic synthesis, particularly for the construction of complex molecular architectures found in pharmaceuticals and advanced materials. Its utility stems from the presence of three distinct reactive sites: a C(sp²)-Br bond (aryl bromide), a C(sp³)-Br bond (benzylic bromide), and a strongly electron-withdrawing trifluoromethyl (-CF₃) group. This unique combination of functional groups allows for programmed, stepwise functionalization, enabling the synthesis of diverse molecular scaffolds.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. However, the presence of multiple reactive halogen sites on a single molecule, as in this compound, presents a significant challenge in achieving chemoselectivity. This guide provides a comprehensive overview of the mechanistic principles and practical protocols for controlling the selectivity of Suzuki coupling reactions with this versatile substrate, empowering researchers to harness its full synthetic potential.

Mechanistic Insights: The Key to Controlled Reactivity

The outcome of the Suzuki coupling reaction with this compound is dictated by the chemoselective activation of either the aryl C-Br or the benzylic C-Br bond. This selectivity is primarily governed by the catalyst system and reaction conditions.

The generally accepted reactivity order for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. Within the same halogen, the reactivity can be influenced by the hybridization of the carbon atom and the electronic environment. In the case of our target molecule, we have two C-Br bonds with different hybridizations, C(sp²)-Br and C(sp³)-Br.

The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and often rate-determining step of the catalytic cycle. The relative rates of oxidative addition to the aryl versus the benzylic bromide will determine the primary product. Several factors influence this crucial step:

-

Ligand Effects: The nature of the phosphine ligand on the palladium catalyst plays a pivotal role in determining selectivity. Bulky, electron-rich ligands can favor the oxidative addition to the less sterically hindered and more electron-deficient aryl C-Br bond. Conversely, less sterically demanding ligands may favor reaction at the benzylic position.

-

Catalyst Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the active catalyst species and, consequently, the reaction's selectivity.

-

Reaction Temperature: Temperature can be a critical parameter for controlling selectivity. Often, lower temperatures can favor the more reactive site, while higher temperatures may lead to the reaction of the less reactive site or double coupling.

-

Base and Solvent: The choice of base and solvent system can impact the stability of the catalytic species and the rate of the transmetalation step, indirectly influencing the overall reaction outcome.

The presence of the ortho-trifluoromethyl group significantly influences the electronic properties of the aromatic ring, making the aryl C-Br bond more electron-deficient and thus potentially more susceptible to oxidative addition.

Figure 1: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocols for Selective Suzuki Coupling

Based on established methodologies for analogous substrates, the following protocols are provided as starting points for the selective functionalization of this compound. Optimization of these conditions for specific coupling partners is highly recommended.

Protocol 1: Selective Coupling at the Aryl C(sp²)-Br Bond

This protocol is adapted from a procedure for the selective coupling of the C(sp²)-Br bond in a similar substrate containing both aryl-Br and benzyl-Cl functionalities.[1] The use of a bulky phosphine ligand is key to achieving selectivity for the aryl bromide.

Reaction Scheme:

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |

| This compound | 335013-18-8 | 314.01 | 0.30 | 1.0 |

| Arylboronic Acid | Varies | Varies | 0.33 | 1.1 |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.0006 | 0.002 |

| Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) | 58670-93-0 | 368.29 | 0.0012 | 0.004 |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 0.60 | 2.0 |

| Toluene | 108-88-3 | 92.14 | 1.0 mL | - |

| Water | 7732-18-5 | 18.02 | 0.1 mL | - |

Step-by-Step Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add this compound (0.30 mmol), the desired arylboronic acid (0.33 mmol), Pd(OAc)₂ (0.2 mol%), PCy₃·HBF₄ (0.4 mol%), and Cs₂CO₃ (2.0 equiv.).

-

Add toluene (1.0 mL) and water (0.1 mL) to the tube.

-

Seal the tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.

Figure 2: Workflow for selective Suzuki coupling at the aryl C(sp²)-Br position.

Protocol 2: Considerations for Selective Coupling at the Benzylic C(sp³)-Br Bond

Achieving selective coupling at the benzylic position in the presence of an aryl bromide can be challenging. However, literature suggests that specific conditions can favor this outcome. A transition-metal-free approach has been reported to be highly selective for benzylic halides over aryl halides.[2]

Conceptual Reaction Scheme:

Key Considerations for Selectivity:

-

Catalyst System: A transition-metal-free system using an organic sulfide catalyst could provide high selectivity for the benzylic bromide.[2]

-

Ligand Choice for Palladium Catalysis: Should a palladium-catalyzed approach be desired, the use of less sterically hindered phosphine ligands, such as triphenylphosphine (PPh₃), might favor reaction at the benzylic position. This is a hypothesis based on general principles and would require experimental validation.

-

Lower Reaction Temperatures: Benzylic bromides are generally more reactive in oxidative addition than aryl bromides. Running the reaction at lower temperatures (e.g., room temperature to 40 °C) could potentially favor the kinetic product formed from the reaction at the benzylic C-Br bond.

A starting point for a palladium-catalyzed approach could involve using a catalyst system known for benzylic bromide coupling, such as Pd(OAc)₂ with a ligand like JohnPhos, under microwave conditions, but at a carefully controlled, lower temperature.[3]

Protocol 3: Double (Di-substituted) Suzuki Coupling

For applications requiring the functionalization of both bromine atoms, more forcing reaction conditions are typically necessary. This involves using a higher excess of the boronic acid and potentially a higher catalyst loading and reaction temperature.

Reaction Scheme:

Materials and Reagents (Illustrative):

| Reagent | Amount (mmol) | Equivalents |

| This compound | 0.30 | 1.0 |

| Arylboronic Acid | 0.75 | 2.5 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.015 | 0.05 |

| Base (e.g., K₂CO₃) | 0.90 | 3.0 |

| Solvent (e.g., DMF) | 2.0 mL | - |

Step-by-Step Procedure (General Guidance):

-

Combine this compound (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv.) in a dry reaction vessel.

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required.

-

Add the anhydrous solvent (e.g., DMF or dioxane).

-

Heat the mixture to a higher temperature (e.g., 100-140 °C), potentially using microwave irradiation to shorten reaction times.[3]

-

Monitor the reaction for the disappearance of the starting material and mono-substituted intermediates.

-

Perform a standard aqueous workup and purification by column chromatography.

Figure 3: Conceptual pathways for the selective Suzuki coupling of this compound.

Troubleshooting and Safety Considerations

-

Homocoupling of Boronic Acid: This is a common side reaction. Using a slight excess of the boronic acid and ensuring anhydrous and oxygen-free conditions can minimize this.

-

Protodeboronation: The loss of the boronic acid functional group can occur, especially with prolonged reaction times or in the presence of excess water.

-

Low Yields: If low yields are observed, consider screening different palladium sources, ligands, bases, and solvents. Microwave heating can sometimes improve yields and reduce reaction times.[3]

-

Safety: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Palladium catalysts are toxic and should be handled with care.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. By carefully selecting the reaction conditions, particularly the palladium catalyst and ligand system, researchers can achieve selective Suzuki-Miyaura cross-coupling at either the aryl or benzylic bromide positions, or at both sites. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful application of this substrate in a wide range of synthetic endeavors, from drug discovery to materials science.

References

- 1. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution Reactions with 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of nucleophilic substitution reactions involving 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene. This molecule is a valuable synthetic intermediate, particularly in medicinal chemistry and materials science, owing to its dual halogenated functionalities with distinct reactivities. The highly reactive benzylic bromide facilitates selective functionalization, while the more inert aryl bromide remains available for subsequent transformations, such as cross-coupling reactions. This document elucidates the underlying chemical principles, offers detailed, field-proven protocols for reactions with various nucleophiles, and presents a comparative analysis of reaction pathways.

Introduction: The Strategic Advantage of Differential Reactivity

This compound is a uniquely structured aromatic compound featuring two bromine atoms at distinct chemical environments. The bromine atom of the bromomethyl group is positioned at a benzylic carbon, rendering it significantly more susceptible to nucleophilic substitution than the bromine atom directly attached to the aromatic ring.[1] This disparity in reactivity is the cornerstone of its synthetic utility, allowing for a modular approach to the synthesis of complex molecules.

The benzylic C-Br bond is weaker and more polarized than the aryl C-Br bond. Furthermore, the transition states of both S(_N)1 and S(_N)2 reactions at the benzylic position are stabilized by the adjacent π-system of the benzene ring, leading to enhanced reaction rates.[1][2][3] In contrast, nucleophilic aromatic substitution on the unactivated aryl bromide is kinetically disfavored.

The trifluoromethyl (-CF(_3)) group at the ortho position to the bromomethyl moiety also plays a significant electronic role. As a potent electron-withdrawing group, it enhances the electrophilicity of the benzylic carbon, potentially accelerating S(_N)2 reactions.[4][5] Concurrently, it deactivates the aromatic ring towards electrophilic attack, which is a consideration for multi-step synthetic sequences.[4][6]

Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways

Nucleophilic substitution at the primary benzylic carbon of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being dictated by the reaction conditions.

-

S(N)2 Pathway: This bimolecular mechanism is favored by strong, non-bulky nucleophiles in polar aprotic solvents. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if the carbon were chiral. Given the primary nature of the benzylic carbon in the title compound, the S(_N)2 pathway is generally preferred and offers excellent regioselectivity.

-

S(_N)1 Pathway: This unimolecular mechanism involves the formation of a resonance-stabilized benzylic carbocation intermediate. It is favored by weak nucleophiles in polar protic solvents. While the benzylic carbocation is stabilized by the aromatic ring, the strong electron-withdrawing effect of the ortho-trifluoromethyl group can destabilize this intermediate, making the S(_N)1 pathway less favorable compared to unsubstituted benzyl halides.

The following diagram illustrates the two competing pathways for nucleophilic substitution at the benzylic position.

References

Application Notes & Protocols: 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene as a Versatile Synthon for Pharmaceutical Intermediates

Introduction: A Multifunctional Building Block in Modern Medicinal Chemistry

In the landscape of pharmaceutical development, the strategic design of active pharmaceutical ingredients (APIs) hinges on the availability of versatile and reactive chemical intermediates. 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene (CAS No: 335013-18-8) has emerged as a synthon of significant interest due to its unique trifunctionalized scaffold.[1] This molecule incorporates three key chemical features onto a single benzene ring: a highly reactive benzylic bromide, a synthetically versatile aryl bromide, and a property-modulating trifluoromethyl group.

The trifluoromethyl (-CF3) group is a privileged moiety in drug design, renowned for its ability to enhance critical pharmacokinetic properties.[2] Its strong electron-withdrawing nature and high lipophilicity can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[3][4][5][6] The presence of two distinct bromide groups with orthogonal reactivity allows for a programmed, sequential functionalization strategy. This dual reactivity is the cornerstone of its utility, enabling chemists to construct complex molecular architectures with high precision, making it an invaluable tool in the synthesis of novel therapeutics, including potent PARP (Poly(ADP-ribose) polymerase) inhibitors used in cancer therapy.[7][8][9]

Physicochemical Properties and Reactivity Analysis

The synthetic power of this compound lies in the differential reactivity of its two carbon-bromine bonds.

| Property | Value |

| CAS Number | 335013-18-8 |

| Molecular Formula | C₈H₅Br₂F₃ |

| Molecular Weight | 317.93 g/mol |

| Appearance | Off-white to light yellow crystalline solid |

| Boiling Point | Approx. 268.9 °C at 760 mmHg |

| Density | Approx. 1.788 g/cm³ |

(Data sourced from publicly available chemical supplier information)[1][10]

Causality of Differential Reactivity: The benzylic bromide (-CH₂Br) is significantly more reactive towards nucleophilic substitution than the aryl bromide (Ar-Br). This is due to the nature of the transition states involved. Nucleophilic substitution at the benzylic position proceeds via an Sₙ2 or Sₙ1 mechanism. In either case, the transition state (or carbocation intermediate in Sₙ1) is stabilized by the adjacent benzene ring through resonance. Conversely, the aryl bromide is relatively inert to nucleophilic substitution because the bromine is attached to an sp²-hybridized carbon, and the pathway for substitution is energetically unfavorable. However, the aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions. This predictable difference in reactivity is the key to its strategic use.

References

- 1. This compound - CAS:335013-18-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]

- 9. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 10. innospk.com [innospk.com]

Protocol for N-alkylation using "4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene"

Introduction: A Versatile Reagent for Complex Molecule Synthesis

In the landscape of modern drug discovery and development, the strategic introduction of fluorinated motifs and rigid aromatic scaffolds is a cornerstone of designing novel therapeutic agents. The reagent 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene emerges as a highly valuable building block, offering a unique combination of reactive sites for the facile construction of complex molecular architectures. This benzylic bromide is particularly well-suited for N-alkylation reactions, enabling the covalent linkage of the 4-bromo-2-(trifluoromethyl)benzyl group to a wide array of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and various nitrogen heterocycles.

The presence of a trifluoromethyl group on the benzene ring significantly influences the electronic properties of the molecule, enhancing its utility in medicinal chemistry. Furthermore, the bromine substituent provides a versatile handle for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for further diversification of the molecular scaffold. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in N-alkylation reactions. We will delve into the underlying reaction mechanism, provide detailed, step-by-step protocols for various classes of nitrogen nucleophiles, and offer insights into reaction optimization and product characterization.

Safety and Handling

Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS). This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.

-

Respiratory Protection: Work in a well-ventilated fume hood. If the concentration in the air is high, use a full-face respirator with an appropriate cartridge.

Handling and Storage:

-

Handle only in a chemical fume hood.

-